molecular formula C20H28Cl2N4O2 B028043 Hexamidine Dihydrochloride CAS No. 50357-46-5

Hexamidine Dihydrochloride

Cat. No. B028043
CAS RN: 50357-46-5
M. Wt: 427.4 g/mol
InChI Key: DGMYFHPQQKVKID-UHFFFAOYSA-N
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Description

Hexamidine Dihydrochloride is an antiseptic drug used for dermatomycoses and superficial bacterial infections alone or in combination with clotrimazole . It is an aromatic ether, a member of guanidines, and a polyether .


Synthesis Analysis

Hexamidine Dihydrochloride (HEX H) can be prepared from Hexamidine diisethionate (HEX D) by a simple acid addition reaction .


Molecular Structure Analysis

The molecular formula of Hexamidine Dihydrochloride is C20H28Cl2N4O2 . It is functionally related to a hexane-1,6-diol .


Chemical Reactions Analysis

The preparation of HEX H from HEX D has been confirmed through NMR analysis .


Physical And Chemical Properties Analysis

The melting points of HEX D and HEX H are 225°C and 266°C respectively. The LogD values at pH 7.4 are -0.74 for HEX D and -0.70 for HEX H respectively .

Scientific Research Applications

  • Skin Health and Personal Care : Hexamidine salts, including Hexamidine Dihydrochloride, are used as preservatives in skin health and personal care products. They exhibit biocidal properties, inhibit protease activity, and have beneficial effects on skin homeostasis (Parisi et al., 2017).

  • Antibacterial Activity : Hydro-alcoholic solutions containing Hexamidine Dihydrochloride effectively reduce bacterial flora on the skin, offering greater reductions in bacteria with minimal disturbance to the bacterial population balance (Michel et al., 1986).

  • Pharmaceutical Formulations : Hexamidine Dihydrochloride's wide range of physicochemical properties aids in designing novel formulations for targeted skin delivery (Parisi et al., 2015).

  • Anti-Dandruff Shampoos : Hexamidine Dihydrochloride in anti-dandruff shampoos effectively reduces dandruff, relieves scalp itching, and decreases scalp Malassezia load, offering a safe and effective alternative agent in such products (Lai Wei, 2009).

  • Controlled Drug Delivery : Nanoparticles of Chlorhexidine Hexametaphosphate, a related compound, significantly increase the local dose and duration of delivery to target surfaces, potentially reducing intervention frequency (Garner & Barbour, 2015).

  • HPLC Method Development : A high-performance liquid chromatography (HPLC) method has been developed for determining Chlorhexidine in pharmaceutical formulations, including mouthwash and intimate douche, and in spiked human saliva, demonstrating high recovery rates (Sobaih et al., 2022).

  • Cosmetic Product Analysis : Hexamidine and its derivatives can be accurately determined in cosmetic products using paired ion, reverse-phase HPLC and ultraviolet detection (Bukanski & Masse, 1984).

  • Safety and Toxicity Studies : Hexamidine Diisethionate and Hexamidine have been found safe for use in cosmetics and over-the-counter drug products, with no known adverse effects reported (Hexamidine Diisethionate, 2007).

  • Clinical Studies in Epilepsy : Studies have shown that Hexamidine levels in blood plasma and cerebrospinal fluid correlate with daily doses and other anticonvulsants in patients with epilepsy (Gromov et al., 1988).

  • Allergic Reactions : Hexamidine can cause both immediate and delayed hypersensitivity, leading to contact dermatitis in some individuals (Siemund & Dahlin, 2021).

  • Cell Viability and Proliferation Studies : Diamidines and biguanides, including Hexamidine, have been shown to improve human epithelial cell, keratocyte, and endothelial cell viability, proliferation, and migration (Shi et al., 2018).

  • Antibacterial Activity against Multidrug-Resistant Bacteria : Studies have investigated the activity of cationic compounds like Hexamidine against multidrug-resistant bacteria, indicating their potential in combating such infections (Grare et al., 2010).

Future Directions

Hexamidine Dihydrochloride has been used as a preservative in topical preparations since the 1950s. Recent data also suggest that it plays a beneficial role in skin homeostasis . Therefore, it could be further explored for its potential benefits in skin health and personal care products.

properties

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYFHPQQKVKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531585
Record name 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamidine Dihydrochloride

CAS RN

50357-46-5
Record name 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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